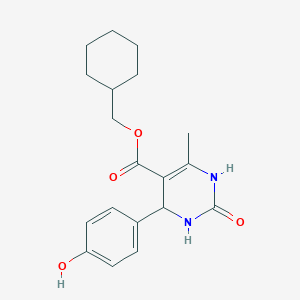
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine, also known as 25CN-NBOH, is a psychoactive compound belonging to the phenethylamine class. It is a derivative of the more well-known 2C family of drugs, which are known for their hallucinogenic effects. 25CN-NBOH has gained attention in recent years due to its potential use in scientific research and its unique chemical properties.
作用機序
The mechanism of action of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine involves its binding to the 5-HT2A receptor in the brain. This receptor is involved in the regulation of mood, perception, and cognition, and is known to be involved in the hallucinogenic effects of drugs like LSD. By binding to this receptor, (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine can produce similar effects to those of LSD, including altered perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine are not well understood, but it is thought to produce effects similar to those of other hallucinogenic drugs. These effects can include altered perception of time, space, and sensory input, as well as changes in mood and emotion. It is important to note that the effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine are not fully understood and may vary depending on the individual and the dose.
実験室実験の利点と制限
One advantage of using (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine in scientific research is its ability to bind specifically to the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is the potential for side effects and adverse reactions, which can make it difficult to use in certain types of experiments. Additionally, the complex synthesis process and potential for impurities can make it difficult to ensure the purity and safety of the final product.
将来の方向性
There are several potential future directions for research involving (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic purposes, such as treating mood disorders or addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine and its potential for use in scientific research. Finally, new synthesis methods may be developed to improve the purity and safety of the final product, making it easier to use in a wider range of experiments.
合成法
The synthesis of (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 3-chloro-2-methylphenylamine to form the intermediate product. This intermediate is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis process is complex and requires a skilled chemist to ensure the purity and safety of the final product.
科学的研究の応用
(3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine has shown potential for use in scientific research due to its unique chemical properties. It has been found to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor, which is known to be involved in the hallucinogenic effects of drugs like LSD. This makes it a useful tool for studying the mechanisms of action of these types of drugs and the role of serotonin receptors in the brain.
特性
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-13(17)7-5-8-14(11)18-10-12-6-4-9-15(19-2)16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFAXDIDWSQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)



